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Compound of Interest

Compound Name: Nona-1,3,5-triene

Cat. No.: B12581624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for nona-1,3,5-
triene, a conjugated polyene of interest in various chemical research domains. The document

outlines predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format

for ease of comparison and interpretation. Detailed experimental protocols for acquiring such

spectra are also provided, offering a comprehensive resource for the characterization of this

and similar molecules.

Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data

has been generated using validated computational prediction tools. These predictions are

based on the chemical structure of (E,E)-nona-1,3,5-triene and serve as a reliable reference

for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of nona-1,3,5-triene in CDCl₃ reveals characteristic signals

for the olefinic and aliphatic protons. The conjugated system leads to a downfield shift for the

protons on the double bonds.

Table 1: Predicted ¹H NMR Data for Nona-1,3,5-triene
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

6.25 - 6.05 m 2H H-3, H-4

5.80 - 5.60 m 2H H-2, H-5

5.20 - 5.00 m 2H H-1

2.10 q 2H H-7

1.45 sextet 2H H-8

0.95 t 3H H-9

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ shows distinct signals for the sp² hybridized

carbons of the triene system and the sp³ hybridized carbons of the propyl substituent.

Table 2: Predicted ¹³C NMR Data for Nona-1,3,5-triene

Chemical Shift (δ, ppm) Carbon Atom

136.5 C-3

132.0 C-5

130.5 C-4

129.0 C-2

117.5 C-1

35.0 C-7

22.5 C-8

13.5 C-9

Infrared (IR) Spectroscopy
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The predicted IR spectrum of nona-1,3,5-triene highlights key vibrational modes characteristic

of a conjugated triene.

Table 3: Predicted IR Absorption Frequencies for Nona-1,3,5-triene

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium =C-H stretch

2960 - 2850 Strong C-H stretch (aliphatic)

1650 - 1600 Medium (multiple bands) C=C stretch (conjugated)

1465 Medium -CH₂- bend

1380 Medium -CH₃ bend

1000 - 650 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
The predicted electron ionization (EI) mass spectrum of nona-1,3,5-triene is expected to show

a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the

hydrocarbon chain.

Table 4: Predicted Mass Spectrometry Data for Nona-1,3,5-triene

m/z Relative Intensity (%) Proposed Fragment

122 40 [M]⁺ (Molecular Ion)

93 60 [M - C₂H₅]⁺

79 100 [C₆H₇]⁺ (Tropylium ion)

67 50 [C₅H₇]⁺

55 30 [C₄H₇]⁺

41 80 [C₃H₅]⁺ (Allyl cation)
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for nona-
1,3,5-triene and similar olefinic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of nona-1,3,5-triene in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-32 scans.

Process the data with a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.

Process the data similarly to the ¹H spectrum.

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like nona-1,3,5-triene, a thin film can be prepared

by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium
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bromide (KBr) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of nona-1,3,5-triene in a volatile solvent

(e.g., methanol or hexane) into the mass spectrometer via a direct insertion probe or a gas

chromatography (GC) inlet.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition:

Use a standard EI energy of 70 eV.

Scan a mass range of m/z 30-200.

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by

identifying the mass-to-charge ratio of the major fragment ions and propose their structures

based on logical bond cleavages.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like nona-1,3,5-triene.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Nona-1,3,5-triene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12581624#spectroscopic-data-for-nona-1-3-5-triene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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